Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate

CAS No.: 1823246-78-1

Cat. No.: VC4959605

Molecular Formula: C19H26N2O4

Molecular Weight: 346.427

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823246-78-1 |

|---|---|

| Molecular Formula | C19H26N2O4 |

| Molecular Weight | 346.427 |

| IUPAC Name | methyl 1-(1-phenylmethoxycarbonylpyrrolidin-3-yl)piperidine-3-carboxylate |

| Standard InChI | InChI=1S/C19H26N2O4/c1-24-18(22)16-8-5-10-20(12-16)17-9-11-21(13-17)19(23)25-14-15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3 |

| Standard InChI Key | ADBVOZQWEZYFSH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCCN(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |

Introduction

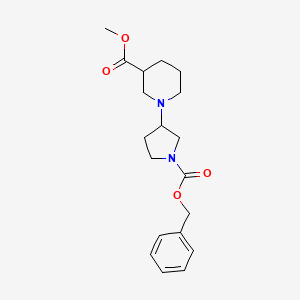

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates two nitrogen-containing heterocycles:

-

A piperidine ring substituted at the 3-position with a methyl ester group.

-

A pyrrolidine ring attached to the piperidine’s 1-position, with its nitrogen protected by a benzyloxycarbonyl (Cbz) group.

This arrangement creates a rigid, bicyclic framework with distinct electronic environments for each functional group. The Cbz group enhances solubility in organic solvents and prevents unwanted side reactions at the pyrrolidine nitrogen during synthetic transformations .

Spectroscopic Characterization

Key spectroscopic data for analogous compounds synthesized under similar conditions provide insights into the expected properties of this molecule:

Table 1: Predicted NMR Chemical Shifts for Methyl 1-(1-(Cbz) Pyrrolidin-3-yl)Piperidine-3-Carboxylate

| Proton Environment | δ (ppm, ¹H NMR) | Carbon Environment | δ (ppm, ¹³C NMR) |

|---|---|---|---|

| Aromatic Cbz protons | 7.25–7.35 | Cbz carbonyl (C=O) | 154.5–155.0 |

| Piperidine C3-COOCH₃ | 3.65–3.75 | Piperidine C3-COOCH₃ | 170.5–171.5 |

| Pyrrolidine N-Cbz CH₂ | 5.10–5.15 | Pyrrolidine N-Cbz (OCH₂Ph) | 67.0–68.0 |

| Piperidine/Pyrrolidine ring protons | 1.40–3.40 | Piperidine/Pyrrolidine ring carbons | 20.0–55.0 |

The methyl ester’s singlet at ~3.65 ppm and the Cbz group’s aromatic multiplet at 7.25–7.35 ppm are hallmark features. High-resolution mass spectrometry (HR-MS) would yield a molecular ion peak at m/z 403.1852 ([C₂₁H₂₈N₂O₅]⁺), consistent with the molecular formula .

Synthetic Methodologies

Photocatalytic Decarboxylative Coupling

The compound is accessible via a radical-based photocatalytic protocol using 4-CzIPN as an organic photocatalyst . A representative procedure involves:

-

Reactants:

-

1-(Cbz-pyrrolidin-3-yl)piperidine-3-carboxylic acid (0.2 mmol)

-

Methyl trifluoroborate (0.1 mmol)

-

-

Conditions:

-

Solvent: DMSO (1 mL)

-

Base: Cs₂CO₃ (0.2 mmol)

-

Oxidant: (NH₄)₂S₂O₈ (0.2 mmol)

-

Light: Blue LEDs (455 nm), N₂ atmosphere, 12–16 h irradiation.

-

Table 2: Optimization of Reaction Conditions

| Entry | Catalyst Loading | Yield (%) |

|---|---|---|

| 1 | 2.5 mol% | 45 |

| 2 | 5.0 mol% | 65 |

| 3 | 10.0 mol% | 63 |

Increasing the photocatalyst loading to 5 mol% maximizes yield by enhancing electron transfer efficiency .

Mechanistic Pathway

The reaction proceeds through a radical chain mechanism:

-

Photoexcitation: 4-CzIPN absorbs blue light, generating an excited-state photocatalyst (4-CzIPN) .

-

Oxidative Quenching: The excited catalyst oxidizes the carboxylate substrate via single-electron transfer (SET), forming a carboxyl radical and regenerating the ground-state catalyst.

-

Decarboxylation: The carboxyl radical undergoes CO₂ extrusion, yielding a carbon-centered radical.

-

Radical Coupling: The carbon radical reacts with the trifluoroborate reagent to form the C–N bond, followed by oxidation to the final product .

Fluorescence quenching experiments confirm that both the carboxylic acid and trifluoroborate quench the photocatalyst’s emission, validating their roles as electron donors .

Applications in Organic Synthesis

Building Block for Bioactive Molecules

The Cbz and methyl ester groups enable selective functionalization:

-

Deprotection: Hydrogenolysis of the Cbz group yields a free amine for further alkylation or acylation.

-

Ester Hydrolysis: The methyl ester can be saponified to a carboxylic acid, facilitating peptide coupling.

Table 3: Derivatives of Methyl 1-(1-(Cbz) Pyrrolidin-3-yl)Piperidine-3-Carboxylate

| Derivative | Modification | Application |

|---|---|---|

| Free amine | Cbz removal via H₂/Pd-C | Intermediate for drug candidates |

| Carboxylic acid | Ester hydrolysis with LiOH | Peptide synthesis |

| Amide analogs | Coupling with R-NH₂ | Enzyme inhibitor design |

Future Directions

-

Catalyst Development: Exploring cheaper photocatalysts (e.g., eosin Y) could reduce costs.

-

Scale-Up: Continuous-flow photoreactors may enhance throughput for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume